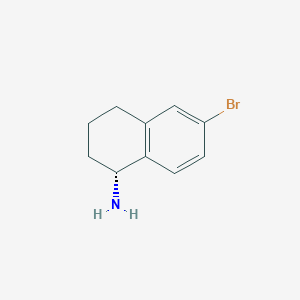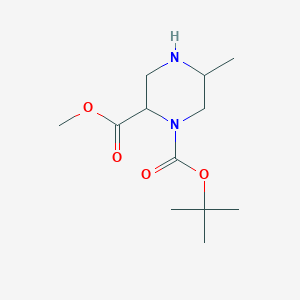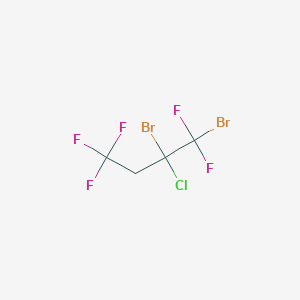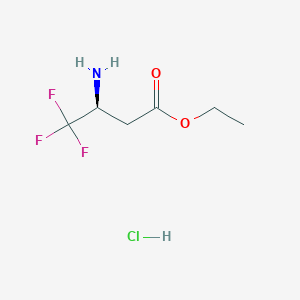
1,1,1-Trifluoro-4,4-bis(4,4,4-trifluorobutoxy)butane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1-Trifluoro-4,4-bis(4,4,4-trifluorobutoxy)butane is a chemical compound with the formula C12H17F9O2 . It is used in laboratory chemicals, the manufacture of substances, and scientific research and development .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C12H17F9O2/c13-10(14,15)4-1-7-22-9(3-6-12(19,20)21)23-8-2-5-11(16,17)18/h9H,1-8H2 .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 364.25 . More detailed physical and chemical properties are not available in the search results.Wissenschaftliche Forschungsanwendungen
1. Hydrogen-Bonded Trifluoromethylated Alcohols
Trifluoromethylated alcohols exhibit inter- and intra-molecular hydrogen bonding. X-ray crystal structures of similar compounds show a range of interactions, highlighting their significance in structural chemistry (Singh, Twamley, & Shreeve, 2001).
2. Complex Formation in Coordination Chemistry
Compounds related to 1,1,1-Trifluoro-4,4-bis(4,4,4-trifluorobutoxy)butane can form over 80 adducts with various donors in coordination chemistry, demonstrating their versatility in forming metal-organic complexes (Kwiatkowski & Dettlaff-weglikowska, 1987).
3. Luminescent Doped Films and Resins
A derivative of this compound has been used to create luminescent doped PMMA films and flexible resins for advanced photonic applications, showcasing its potential in materials science (Biju, Eom, Bünzli, & Kim, 2013).
4. Synthetic Methods for Acetals and Vinylamines
The trifluoroacetylation of related ketene N,O-, N,S- and S,S-acetals demonstrates the compound's relevance in organic synthesis, particularly in the preparation of vinylamines and sulfides (Hojo, Masuda, Okada, & Mochizuki, 1992).
5. Aliphatic Polyesters Synthesis
This compound's derivatives have been used in the synthesis of aliphatic polyesters, highlighting its application in polymer chemistry (Buzin, Lahcini, Schwarz, & Kricheldorf, 2008).
6. Novel Trifluoromethylated Heterocyclic Compounds
The reactions of similar trifluoromethylated compounds yield novel heterocyclic compounds, underlining its importance in heterocyclic chemistry (Barabanov, Sevenard, & Sosnovskikh, 2012).
Safety and Hazards
1,1,1-Trifluoro-4,4-bis(4,4,4-trifluorobutoxy)butane is classified as a skin irritant, serious eye irritant, and may cause respiratory irritation . Precautionary measures include avoiding breathing fumes, mist, spray, vapors, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
1,1,1-trifluoro-4,4-bis(4,4,4-trifluorobutoxy)butane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F9O2/c13-10(14,15)4-1-7-22-9(3-6-12(19,20)21)23-8-2-5-11(16,17)18/h9H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSHMQRMPKFHHFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(F)(F)F)COC(CCC(F)(F)F)OCCCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F9O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40663092 |
Source


|
| Record name | 1,1,1-Trifluoro-4,4-bis(4,4,4-trifluorobutoxy)butane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40663092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933600-77-2 |
Source


|
| Record name | 1,1,1-Trifluoro-4,4-bis(4,4,4-trifluorobutoxy)butane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40663092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














